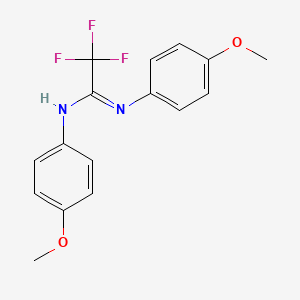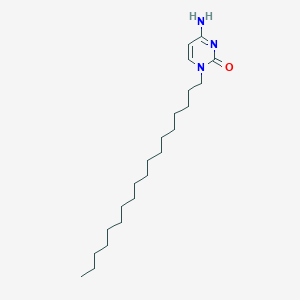![molecular formula C32H36O6 B14274619 1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} CAS No. 134905-23-0](/img/structure/B14274619.png)
1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane is an organic compound characterized by its unique structure, which includes three phenyl groups each substituted with a vinyloxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane typically involves the reaction of 1,1,1-tris(4-hydroxyphenyl)ethane with a suitable vinyl ether derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane can undergo various types of chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Polymerization: The vinyl groups can undergo polymerization reactions to form cross-linked polymer networks.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Major Products
Oxidation: Epoxides and other oxygenated derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Polymerization: Cross-linked polymer networks.
Scientific Research Applications
1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of advanced polymeric materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Research:
Industrial Applications: Utilized in the production of coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane in polymerization reactions involves the formation of radical intermediates, which propagate the polymer chain growth. The vinyl groups play a crucial role in this process by providing reactive sites for radical initiation and propagation .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Tris(4-hydroxyphenyl)ethane: A precursor in the synthesis of 1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane.
1,3,5-Tris[(2-vinyloxy)ethoxy]benzene: Another compound with similar vinyl ether functionalities.
Uniqueness
1,1,1-Tris[4-[2-(vinyloxy)ethoxy]phenyl]ethane is unique due to its specific substitution pattern and the presence of multiple vinyl ether groups, which confer distinct reactivity and polymerization behavior compared to other similar compounds .
Properties
CAS No. |
134905-23-0 |
|---|---|
Molecular Formula |
C32H36O6 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
1-[1,1-bis[4-(2-ethenoxyethoxy)phenyl]ethyl]-4-(2-ethenoxyethoxy)benzene |
InChI |
InChI=1S/C32H36O6/c1-5-33-20-23-36-29-14-8-26(9-15-29)32(4,27-10-16-30(17-11-27)37-24-21-34-6-2)28-12-18-31(19-13-28)38-25-22-35-7-3/h5-19H,1-3,20-25H2,4H3 |
InChI Key |
QGZLOSBGYYQRJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCCOC=C)(C2=CC=C(C=C2)OCCOC=C)C3=CC=C(C=C3)OCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


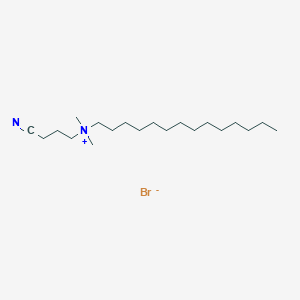
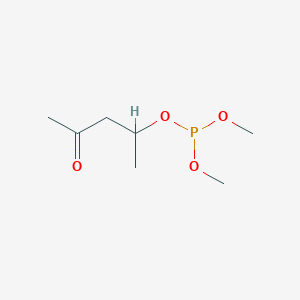
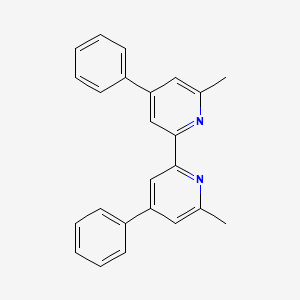
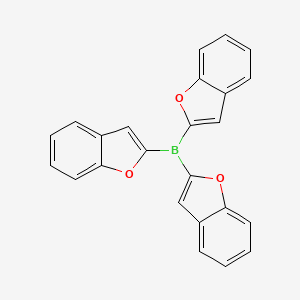
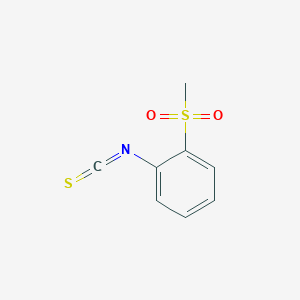

![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)
